2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
Overview
Description
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a group to which this compound belongs, have been found to possess biologically active properties . They have been synthesized by the inspiration of known bioactive natural products .
Mode of Action
It’s known that thp-containing compounds interact with their targets to exert their effects
Biochemical Pathways
Thp-containing compounds are known to affect various biochemical pathways, leading to their pharmacological effects . The exact pathways affected by this compound would need further investigation.
Result of Action
Thp-containing compounds are known to have biologically active properties
Biochemical Analysis
Biochemical Properties
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclooxygenase 2 (COX-2), an enzyme involved in the inflammatory process . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential in modulating the activity of monoamine oxidase B (MAO-B), an enzyme that metabolizes neurotransmitters in the brain .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to protect against oxidative stress by upregulating antioxidant genes . In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may exhibit different biochemical properties, which could impact cellular processes differently .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert neuroprotective effects by enhancing antioxidant defenses and reducing oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which metabolizes the compound into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier (BBB) and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, the compound’s distribution within tissues is influenced by its affinity for binding proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various subcellular compartments, including the mitochondria and nucleus . In the mitochondria, it can modulate mitochondrial function and enhance cellular energy production . In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the Diels-Alder reaction, where a pyridine derivative reacts with a diene to form the desired compound . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, fully saturated piperidine compounds, and various substituted pyridine derivatives .
Scientific Research Applications
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine isomer with different structural and pharmacological properties.
2,3,4,5-Tetrahydropyridine: A structural isomer with distinct chemical reactivity and applications.
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research
Uniqueness
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJMPLQXPDFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475728 | |
Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53422-71-2 | |
Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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